7-Methyl-8-(methylthio)-1-((phenylsulfonyl)oxy)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-Methyl-8-(methylthio)-1-((phenylsulfonyl)oxy)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups
Preparation Methods
The synthesis of 7-Methyl-8-(methylthio)-1-((phenylsulfonyl)oxy)-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the methylthio group: This step often involves nucleophilic substitution reactions.
Attachment of the phenylsulfonyl group: This is usually done through sulfonation reactions.
Final modifications: Additional steps may be required to introduce the remaining functional groups and achieve the desired structure.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
7-Methyl-8-(methylthio)-1-((phenylsulfonyl)oxy)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-Methyl-8-(methylthio)-1-((phenylsulfonyl)oxy)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Methyl-8-(methylthio)-1-((phenylsulfonyl)oxy)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
7-Methyl-8-(methylthio)-1-((phenylsulfonyl)oxy)-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
7-Methyl-8-nitroquinoline: This compound has a similar purine core but different functional groups, leading to distinct chemical and biological properties.
8-Methylthio-7-phenylsulfonylpurine: This compound shares some functional groups but differs in others, resulting in unique reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1098-93-7 |
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Molecular Formula |
C13H12N4O5S2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(7-methyl-8-methylsulfanyl-2,6-dioxo-3H-purin-1-yl) benzenesulfonate |
InChI |
InChI=1S/C13H12N4O5S2/c1-16-9-10(15-13(16)23-2)14-12(19)17(11(9)18)22-24(20,21)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,19) |
InChI Key |
FWUIHIXXJRRGHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(NC(=O)N(C2=O)OS(=O)(=O)C3=CC=CC=C3)N=C1SC |
Origin of Product |
United States |
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